molecular formula C20H14F4N2O2 B6546827 N-(4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946222-90-8

N-(4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546827
CAS No.: 946222-90-8
M. Wt: 390.3 g/mol
InChI Key: NUTUREHGQGEUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a carboxamide group at position 3, a 4-fluorophenyl substituent on the amide nitrogen, and a benzyl group substituted with a para-trifluoromethyl (CF₃) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-fluorophenyl group modulates steric interactions and binding affinity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-15-7-9-16(10-8-15)25-18(27)17-2-1-11-26(19(17)28)12-13-3-5-14(6-4-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTUREHGQGEUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a dihydropyridine core with significant substituents that enhance its biological properties. The presence of the 4-fluorophenyl and trifluoromethyl groups are critical for its activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including enzyme inhibition, antidiabetic properties, and neuroprotective effects. Below are key findings from recent studies:

Enzyme Inhibition

  • Alpha-Amylase Inhibition : The compound exhibited significant inhibitory activity against alpha-amylase, a key enzyme in carbohydrate metabolism. In vitro studies demonstrated an IC50 value of approximately 4.58 μM , indicating potent activity compared to standard inhibitors like acarbose (IC50 = 1.58 μM) .
  • Cholinesterase Inhibition : The compound also showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). IC50 values were reported at 10.4 μM for AChE and 7.7 μM for BChE, suggesting potential applications in treating Alzheimer's disease .

Antidiabetic Activity

In addition to enzyme inhibition, the compound was evaluated for its antidiabetic properties. It demonstrated promising results in reducing blood glucose levels through its action on carbohydrate-hydrolyzing enzymes.

Concentration (μM/mL)% Inhibition (Alpha-Amylase)
50078.85
25073.08
12568.90
62.562.28
31.2558.47

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Hydrogen Bonding : The carbonyl group in the dihydropyridine structure may form hydrogen bonds with active site residues of target enzymes.
  • Pi-Pi Interactions : The aromatic substituents can engage in pi-pi stacking interactions with amino acid residues, enhancing binding affinity .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • A study demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels in diabetic rats, supporting its potential as an antidiabetic agent.
  • Another investigation focused on its neuroprotective effects, where it was shown to reduce oxidative stress markers in neuronal cell lines.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and its analogs increases lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated derivatives (e.g., methoxy or nitro groups) . Bromine or chlorine substitutions (e.g., in ) improve antimicrobial activity but reduce solubility.

Biological Activity Modulation :

  • Anticancer Activity : Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit higher apoptosis induction, while ethoxy substitutions (e.g., BMS-777607) improve kinase selectivity .
  • Enzyme Inhibition : Methyl or fluorophenyl groups at the amide nitrogen enhance steric hindrance, favoring interactions with enzyme active sites .

Pharmacokinetic and Metabolic Stability

  • Metabolic Stability : The target compound’s trifluoromethyl group reduces oxidative metabolism compared to methyl or methoxy analogs, as seen in similar dihydropyridines . However, rapid first-pass metabolism remains a challenge for oral bioavailability .
  • Solubility : Ethoxy or methoxy substitutions (e.g., BMS-777607) improve aqueous solubility, whereas bromine or trifluoromethyl groups decrease it .

Case Studies and Clinical Relevance

  • BMS-777607: This Met kinase inhibitor demonstrated complete tumor stasis in gastric carcinoma xenografts and advanced to phase I trials due to its balanced potency and solubility .
  • N-(4-methylphenyl) Analogs : Showed promise in preclinical anti-inflammatory studies but faced limitations in pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.